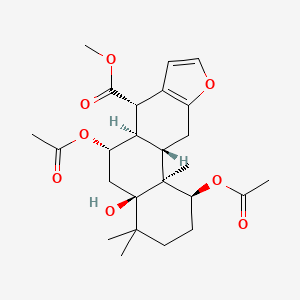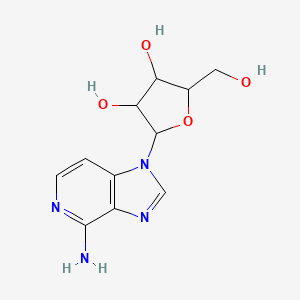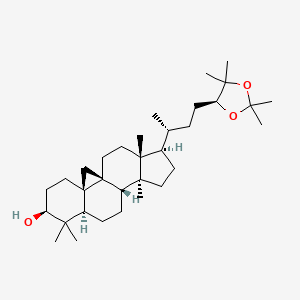
7-O-アセチルボンデュセルピンC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-O-Acetylbonducellpin C is a useful research compound. Its molecular formula is C25H34O8 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-O-Acetylbonducellpin C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-O-Acetylbonducellpin C including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症研究
7-O-アセチルボンデュセルピンCは、フォルスコリンに関連するラクトンです {svg_1}. それは、その抗炎症特性に関する研究において、フォルスコリンのアナログとして使用されてきました {svg_2}. これは、それが潜在的に新しい抗炎症薬の開発に使用できることを示唆しています。
構造研究
This compoundの構造式は、1つのアセチル基置換基と1つのボンデュセルピン環を持つ7炭素鎖で構成されています {svg_3}. このユニークな構造は、それを構造生物学および化学研究の興味の対象にする可能性があります。
薬理学的調査
フォルスコリンは、広範囲の薬理学的効果で知られる化合物ですが、this compoundは、その構造的類似性から、薬理学的調査に使用できる可能性があります {svg_4}.
天然物研究
This compoundは天然物であり、これは、天然資源からの薬の発見と開発に焦点を当てた研究に使用できることを意味します {svg_5}.
生化学研究
分子末端に様々な置換基が存在し、これは場、フラン、またはアルカンになる可能性があります {svg_6}. これは、this compoundを生化学研究の興味の対象にする可能性があります。
化学合成研究
This compoundの複雑な構造には、アセチル基とボンデュセルピン環が含まれており、新しい合成方法を開発しようとする合成化学者の標的となる可能性があります {svg_7}.
作用機序
Target of Action
The primary target of 7-O-Acetylbonducellpin C is the production of nitric oxide in RAW264.7 macrophages . Nitric oxide plays a crucial role in various biological processes, including neurotransmission, immune defense, and regulation of cell death.
Mode of Action
7-O-Acetylbonducellpin C interacts with its target by inhibiting the production of nitric oxide . This inhibition occurs when the compound binds to the enzyme responsible for nitric oxide synthesis, thereby preventing the conversion of L-arginine to nitric oxide.
Biochemical Pathways
The compound’s action primarily affects the nitric oxide synthesis pathway. By inhibiting nitric oxide production, 7-O-Acetylbonducellpin C can influence various downstream effects, such as the regulation of vascular tone, immune response, and neurotransmission .
Result of Action
The inhibition of nitric oxide production by 7-O-Acetylbonducellpin C can lead to various molecular and cellular effects. For instance, it can modulate the immune response by affecting the activity of macrophages . Additionally, by regulating nitric oxide levels, the compound can influence neurotransmission and vascular tone.
生化学分析
Biochemical Properties
7-O-Acetylbonducellpin C plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the production of nitric oxide in RAW264.7 macrophages stimulated by lipopolysaccharide . This inhibition suggests that 7-O-Acetylbonducellpin C may interact with enzymes involved in the nitric oxide synthesis pathway, such as nitric oxide synthase. Additionally, its structural similarity to forskolin implies potential interactions with adenylate cyclase, thereby affecting cyclic AMP levels .
Cellular Effects
7-O-Acetylbonducellpin C exerts various effects on different cell types and cellular processes. It has been observed to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, in vitro. This suggests that 7-O-Acetylbonducellpin C may interfere with the parasite’s cellular metabolism or signaling pathways. Furthermore, its anti-inflammatory properties indicate that it may modulate immune cell function, potentially by affecting cell signaling pathways such as the NF-κB pathway . This modulation can lead to changes in gene expression and cellular metabolism, ultimately influencing cell function.
Molecular Mechanism
The molecular mechanism of 7-O-Acetylbonducellpin C involves several key interactions at the molecular level. It has been shown to inhibit nitric oxide production in macrophages, suggesting that it may bind to and inhibit nitric oxide synthase . Additionally, its structural similarity to forskolin implies that it may activate adenylate cyclase, leading to increased cyclic AMP levels . This activation can result in the modulation of various downstream signaling pathways, including protein kinase A and cAMP response element-binding protein (CREB), ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-O-Acetylbonducellpin C can vary over time. The compound is relatively stable when stored at -20°C and can be kept for several months without significant degradation . Its stability in solution may vary, and it is recommended to prepare and use the solution on the same day to ensure consistent results. Long-term studies have shown that 7-O-Acetylbonducellpin C can maintain its biological activity over extended periods, although some degradation may occur over time .
Dosage Effects in Animal Models
The effects of 7-O-Acetylbonducellpin C in animal models can vary with different dosages. Studies have shown that it exhibits dose-dependent inhibitory effects on Plasmodium falciparum growth, with IC50 values ranging from 90 nM to 6.5 µM. At higher doses, 7-O-Acetylbonducellpin C may exhibit toxic or adverse effects, although specific toxicity data in animal models are limited. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
7-O-Acetylbonducellpin C is involved in various metabolic pathways, particularly those related to its anti-inflammatory and antimalarial activities. It may interact with enzymes involved in the nitric oxide synthesis pathway, leading to reduced nitric oxide production . Additionally, its structural similarity to forskolin suggests potential interactions with adenylate cyclase, affecting cyclic AMP levels and related metabolic pathways . These interactions can influence metabolic flux and metabolite levels, ultimately impacting cellular function.
Transport and Distribution
The transport and distribution of 7-O-Acetylbonducellpin C within cells and tissues are crucial for its biological activity. The compound may be transported by specific transporters or binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, 7-O-Acetylbonducellpin C may accumulate in specific compartments or organelles, influencing its localization and activity. Its solubility in various solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, suggests that it can be effectively distributed within different cellular environments .
Subcellular Localization
The subcellular localization of 7-O-Acetylbonducellpin C can significantly impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular components. Understanding the subcellular localization of 7-O-Acetylbonducellpin C is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
methyl (1S,4aR,6S,6aR,7S,11aS,11bS)-1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O8/c1-13(26)32-18-12-25(29)23(3,4)9-7-19(33-14(2)27)24(25,5)16-11-17-15(8-10-31-17)20(21(16)18)22(28)30-6/h8,10,16,18-21,29H,7,9,11-12H2,1-6H3/t16-,18-,19-,20+,21-,24-,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWBNOKRESJKKB-QKLQQXTASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2)OC(=O)C)C(=O)OC)C)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@H]([C@@H]3[C@H](C2)OC(=O)C)C(=O)OC)C)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary biological activity reported for 7-Acetoxybonducellpin C?
A1: 7-Acetoxybonducellpin C, along with other cassane- and norcassane-type diterpenes isolated from Caesalpinia crista, has demonstrated significant in vitro antimalarial activity against the growth of Plasmodium falciparum [, , , ].
Q2: Has 7-Acetoxybonducellpin C been isolated from any plant sources other than Caesalpinia crista?
A2: While 7-Acetoxybonducellpin C has been identified in various studies on Caesalpinia crista [, , ], one study also reported its isolation from the seeds of Caesalpinia minax Hance for the first time [].
Q3: What are the structural features of 7-Acetoxybonducellpin C?
A3: Unfortunately, the provided research abstracts do not detail the specific molecular formula, weight, or spectroscopic data for 7-Acetoxybonducellpin C. Further investigation into the full text of these research articles or related literature is needed to obtain this structural information.
Q4: Have any structure-activity relationship (SAR) studies been conducted on 7-Acetoxybonducellpin C or related compounds?
A4: While the provided abstracts don't explicitly mention SAR studies focused on 7-Acetoxybonducellpin C, they highlight the isolation and antimalarial activity of various related cassane- and norcassane-type diterpenes [, , ]. This suggests ongoing research exploring the structural diversity and potential links between structure and antimalarial potency within this class of compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]](/img/structure/B1150570.png)

![5-Chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde](/img/structure/B1150573.png)



![[(2S,3R)-2-amino-1,1-dideuterio-3-hydroxy(1,2-13C2)octadec-4-enyl] dihydrogen phosphate](/img/structure/B1150593.png)
